ML254

Description

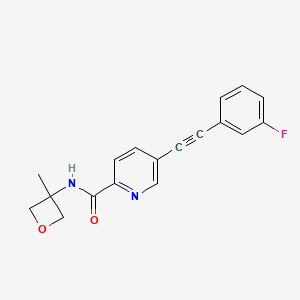

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYCVXPMSMNWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of KCC2 Positive Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations.[1] This function is fundamental for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system.[1][2] Deficits in KCC2 activity have been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][3] This technical guide provides an in-depth overview of a novel class of small-molecule positive allosteric modulators of KCC2, with a focus on their characterization, mechanism of action, and the experimental methodologies used to evaluate them. While the initial query mentioned ML254, the current landscape of KCC2 potentiators is prominently represented by compounds such as VU0500469 and its analogs.

Quantitative Data Summary

The following tables summarize the key quantitative data for exemplary KCC2 positive allosteric modulators. These compounds have been characterized through various in vitro assays to determine their potency and efficacy.

| Compound ID | Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| VU0500469 | Chloride Flux | EC50 | 14.2 ± 0.7 | HEK-293 (overexpressing KCC2) | [1] |

| VU0916219 | Chloride Flux | EC50 | 17.1 ± 1.2 | HEK-293 (overexpressing KCC2) | [1] |

| VU0500458 | Chloride Flux | EC50 | 28.8 ± 4.2 | HEK-293 (overexpressing KCC2) | [1] |

Table 1: Potency of KCC2 Positive Allosteric Modulators. This table outlines the half-maximal effective concentration (EC50) values for key KCC2 potentiators as determined by the Chloride Flux Assay.

| Compound ID | Assay Type | Parameter | Value | Cell Line | Reference |

| VU0916219 | Chloride Flux | Efficacy | >40% increase relative to VU0500469 | HEK-293 (overexpressing KCC2) | [1] |

Table 2: Efficacy of KCC2 Positive Allosteric Modulators. This table highlights the relative efficacy of VU0916219 compared to the parent compound VU0500469 in the Chloride Flux Assay.

Key Experimental Protocols

The characterization of KCC2 positive allosteric modulators relies on robust and reproducible in vitro assays. The following sections detail the methodologies for the primary assays cited in the literature.

Thallium Flux Assay

This assay provides a surrogate measure of KCC2 activity by monitoring the influx of thallium ions (Tl+), which are transported by KCC2 in a manner similar to potassium ions (K+).[4]

Cell Preparation:

-

HEK-293 cells stably expressing KCC2 (e.g., T-REx-293-KCC2 monoclonal cell line) are cultured to 80-90% confluency.[1]

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.[1]

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 1 hour at room temperature.[5]

-

The dye is removed, and cells are washed with a chloride-free buffer.

-

Test compounds are added to the wells and incubated for a defined period (e.g., 30 minutes) at 37°C.[6]

-

A stimulus solution containing thallium sulfate is added to the wells.[1]

-

Fluorescence is measured kinetically using a plate reader (e.g., FLIPR). An increase in fluorescence indicates Tl+ influx and, consequently, KCC2 activity.[1][4]

-

Data is normalized to a baseline fluorescence reading taken before the addition of the thallium stimulus (F/F0).[1]

Chloride Flux Assay (SuperClomeleon)

This assay directly measures changes in intracellular chloride concentration ([Cl-]i) using a genetically encoded chloride sensor called SuperClomeleon.[1][6] SuperClomeleon is a fusion protein of a chloride-sensitive yellow fluorescent protein (YFP) and a chloride-insensitive cyan fluorescent protein (CFP). Changes in FRET between YFP and CFP are used to quantify [Cl-]i.[1]

Cell Preparation:

-

HEK-293 cells are co-transfected with plasmids encoding KCC2 and SuperClomeleon.[1]

-

Transfected cells are seeded into 384-well plates as described for the Thallium Flux Assay.

Assay Procedure:

-

Cell plates and compound plates are incubated at 37°C for at least 30 minutes prior to the assay.[6]

-

Fluorescence is recorded at an excitation of 440 nm with emission alternating between 480 nm (CFP) and 536 nm (YFP) for a baseline reading.[6]

-

A solution containing the test compound is added to the wells.

-

Fluorescence is recorded for an additional 20 minutes to monitor changes in the YFP/CFP FRET ratio, which reflects chloride extrusion by KCC2.[6]

Signaling Pathways and Mechanisms

The function of KCC2 is tightly regulated by a complex network of signaling pathways that control its expression, trafficking to the plasma membrane, and intrinsic activity. Positive allosteric modulators are thought to enhance KCC2 function by influencing these regulatory processes.

KCC2-Mediated Chloride Extrusion

Regulation of KCC2 Activity and Trafficking

The surface expression and activity of KCC2 are dynamically regulated by phosphorylation events and its interaction with other proteins. This regulation provides multiple potential points of intervention for positive allosteric modulators.

Experimental Workflow for KCC2 Potentiator Screening

The discovery of novel KCC2 potentiators involves a systematic screening and validation process.

Conclusion

The development of small-molecule positive allosteric modulators of KCC2 represents a promising therapeutic strategy for a variety of neurological disorders characterized by impaired inhibitory neurotransmission.[2] The compounds and methodologies described in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting KCC2. Continued research into the precise mechanisms of action and the development of more potent and selective modulators will be crucial for translating these findings into clinical applications.

References

- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]

- 4. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

A Technical Guide to the Discovery and Synthesis of ML254 (VU0430644): A Selective Kir2.3 Inwardly Rectifying Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and synthesis of ML254 (VU0430644), a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.3. Kir2.3 channels are implicated in various physiological processes, and their dysfunction has been linked to several cardiac arrhythmias. The development of selective pharmacological probes like this compound is crucial for elucidating the physiological roles of Kir2.3 and for validating it as a potential therapeutic target. This guide details the discovery process, from the initial high-throughput screening campaign to the chemical optimization that led to this compound. It provides a comprehensive summary of its biological activity and selectivity profile, along with detailed experimental protocols for key assays.

Discovery of this compound (VU0430644)

The discovery of this compound originated from a broader effort to identify novel modulators of Kir channels. The initial screening campaign and subsequent medicinal chemistry efforts were centered at Vanderbilt University.

High-Throughput Screening (HTS)

The discovery process began with a thallium (Tl+) flux-based high-throughput screen for inhibitors of G protein-coupled inwardly rectifying potassium (GIRK) channels. This primary screen identified a chemical scaffold, exemplified by the compound VU573, which exhibited inhibitory activity against multiple Kir channels, including Kir2.3.

Chemical Optimization and the Emergence of this compound

The initial hit, VU573, while active, lacked the desired selectivity for Kir2.3. A medicinal chemistry campaign was initiated to improve both the potency and selectivity of this chemical series. This structure-activity relationship (SAR) study led to the synthesis and evaluation of numerous analogs. Through this iterative process of chemical synthesis and biological testing, this compound (VU0430644) was identified as a potent and highly selective inhibitor of the Kir2.3 channel.

Synthesis of this compound (VU0430644)

The chemical synthesis of this compound (N-(4-benzoylphenyl)-1H-indole-3-carboxamide) is a straightforward procedure involving the coupling of 1H-indole-3-carboxylic acid and (4-aminophenyl)(phenyl)methanone.

Chemical Structure of this compound (VU0430644):

Caption: Chemical structure of this compound (VU0430644).

Synthetic Protocol

The synthesis of this compound can be achieved via the following procedure:

-

Amide Coupling: 1H-indole-3-carboxylic acid is coupled with (4-aminophenyl)(phenyl)methanone using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Biological Activity and Selectivity

This compound is a potent inhibitor of the Kir2.3 channel. Its biological activity has been characterized using both automated and manual patch-clamp electrophysiology.

Quantitative Data

The inhibitory activity and selectivity of this compound against a panel of inwardly rectifying potassium channels are summarized in the table below.

| Channel | IC50 (µM) | Assay Type |

| Kir2.3 | 0.270 | Q-Patch |

| Kir1.1 | >30 | Q-Patch |

| Kir2.1 | 10.4 | Q-Patch |

| Kir2.2 | 4.8 | Q-Patch |

| Kir3.1/3.2 | >30 | Thallium Flux |

| Kir4.1 | >30 | Thallium Flux |

| Kir6.2/SUR1 | >30 | Thallium Flux |

| hERG | >30 | PatchXpress |

Data represents a summary from multiple experiments and sources.

Experimental Protocols

Automated Patch-Clamp Electrophysiology (Q-Patch)

This protocol describes the method used to determine the potency of this compound on Kir2.3 and other Kir channels.

-

Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are cultured under standard conditions.

-

Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.

-

Q-Patch Assay:

-

The Q-Patch automated electrophysiology platform is primed with intracellular and extracellular solutions.

-

The cell suspension is loaded onto the Q-Plate.

-

Whole-cell patch-clamp configuration is established.

-

Membrane currents are recorded in response to a voltage-step protocol.

-

This compound, at various concentrations, is applied to the cells.

-

The inhibitory effect of the compound on the channel current is measured.

-

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistical equation to determine the IC50 value.

Thallium Flux Assay

This high-throughput assay was used for the initial screening and for evaluating the selectivity of this compound against certain Kir channels.

-

Cell Plating: Cells expressing the target Kir channel are plated in 384-well microplates.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to induce ion flux through the Kir channels.

-

Fluorescence Reading: The change in fluorescence, which is proportional to the thallium influx, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibition of the thallium flux by this compound is calculated, and the IC50 is determined from the concentration-response curve.

Signaling Pathway and Experimental Workflow

Kir2.3 Channel Inhibition Workflow

The following diagram illustrates the general workflow for identifying and characterizing Kir2.3 inhibitors like this compound.

Caption: Workflow for the discovery and characterization of this compound.

Kir Channel Signaling

Inwardly rectifying potassium channels, including Kir2.3, play a fundamental role in setting the resting membrane potential of excitable cells.

Caption: Simplified diagram of Kir2.3 channel function and inhibition.

Conclusion

This compound (VU0430644) represents a significant advancement in the development of selective pharmacological tools for studying inwardly rectifying potassium channels. Its high potency and selectivity for Kir2.3 make it an invaluable probe for investigating the physiological and pathophysiological roles of this channel. The discovery and synthesis of this compound provide a clear example of a successful probe development effort, from initial screening to the delivery of a well-characterized chemical tool for the scientific community. This guide provides the core technical information required for researchers to utilize and build upon the discovery of this compound.

An In-depth Technical Guide to ML254: A Potent KCNQ Potassium Channel Activator

Introduction

While the initial inquiry focused on the role of ML254 in glutamate signaling pathways, a comprehensive review of the scientific literature reveals that the primary and well-documented mechanism of action for this compound is as a potent and selective activator of specific potassium channels. This technical guide will provide an in-depth exploration of this compound's established role as an opener of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 heteromeric potassium channels, which are critical regulators of neuronal excitability. This information is of significant interest to researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is fundamental to a vast array of neurological processes.[1] Glutamatergic signaling is mediated by both ionotropic receptors (NMDA, AMPA, and kainate) that directly gate ion channels, and metabotropic receptors (mGluRs) that are G-protein coupled and modulate intracellular signaling cascades.[1] The precise control of glutamate release and receptor activation is crucial for maintaining normal brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders.

This guide will detail the pharmacological profile of this compound, its mechanism of action on KCNQ channels, and the subsequent effects on neuronal activity, providing a valuable resource for understanding its potential therapeutic applications.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound's activity on KCNQ potassium channels.

| Target Channel | Assay Type | Parameter | Value (µM) |

| KCNQ2/KCNQ3 | Thallium Flux | EC50 | 0.24 |

| KCNQ3/KCNQ5 | Thallium Flux | EC50 | 0.38 |

| KCNQ2 | Thallium Flux | EC50 | >30 |

| KCNQ4 | Thallium Flux | EC50 | >30 |

Experimental Protocols

Thallium Flux Assay for KCNQ Channel Activity

A common method to assess the activity of KCNQ channel openers like this compound is the thallium flux assay. This fluorescence-based assay provides a high-throughput method for measuring ion channel activity.

Principle:

The assay relies on the fact that KCNQ channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells expressing the KCNQ channels of interest. When the channels open, Tl+ flows into the cell and binds to the dye, causing an increase in fluorescence. The magnitude of this fluorescence increase is proportional to the number of open channels.

Generalized Protocol:

-

Cell Culture: HEK293 cells stably expressing the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) are plated in 96- or 384-well plates.

-

Dye Loading: The cells are incubated with a loading buffer containing the thallium-sensitive fluorescent dye.

-

Compound Addition: The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (this compound).

-

Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells.

-

Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence in the presence of the compound is compared to the response in the absence of the compound (vehicle control) to determine the percent activation. EC50 values are calculated from the concentration-response curves.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the positive modulation of the M-current, which is a subthreshold, non-inactivating potassium current predominantly mediated by KCNQ2/KCNQ3 and KCNQ3/KCNQ5 heteromeric channels. By activating these channels, this compound increases the potassium efflux from neurons. This hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for firing an action potential and thereby reducing overall neuronal excitability.

Diagram of this compound's Mechanism of Action

Caption: this compound activates KCNQ channels, increasing K+ efflux and hyperpolarizing the neuron.

Logical Workflow of this compound's Effect on Neuronal Excitability

Caption: Logical flow of this compound's action from channel binding to reduced neuronal excitability.

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 channels. Its potency and selectivity make it a suitable probe for dissecting the contribution of these specific channels to neuronal excitability. While not directly modulating glutamate signaling, this compound's ability to dampen neuronal firing has significant implications for conditions characterized by hyperexcitability, such as epilepsy. Further research into the effects of this compound and similar KCNQ channel activators may lead to the development of novel therapeutic strategies for a range of neurological disorders.

References

In-Depth Pharmacology of ML254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML254 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a "pure" PAM, this compound does not exhibit intrinsic agonist activity but enhances the receptor's response to the endogenous ligand, glutamate. It interacts competitively at the MPEP allosteric binding site. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, pharmacokinetic properties, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts centered on this promising CNS drug discovery tool.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGlu5 offer a therapeutic strategy with the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric agonists. This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGlu5 PAMs due to its high potency, selectivity, and favorable drug metabolism and pharmacokinetics (DMPK) profile.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu5 receptor. It binds to a topographically distinct site from the glutamate binding site, known as an allosteric site. Specifically, this compound competitively interacts with the allosteric binding site recognized by the negative allosteric modulator (NAM) MPEP (2-Methyl-6-(phenylethynyl)pyridine).[1] By binding to this site, this compound enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade. As a "pure" PAM, this compound does not activate the mGlu5 receptor in the absence of an orthosteric agonist, which is a critical property for maintaining the physiological patterns of synaptic transmission.

Signaling Pathway

The mGlu5 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by glutamate, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound potentiates this signaling cascade, resulting in an amplified intracellular calcium response in the presence of glutamate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay Type | Value | Reference |

| EC50 | Rat | Calcium Mobilization | 9.3 nM | |

| Binding Site | - | Competitive with MPEP | MPEP Allosteric Site | [1] |

| Selectivity | - | - | Highly selective for mGlu5 vs other mGlu receptors | [1] |

Table 2: In Vivo Pharmacology of this compound

| Model | Species | Endpoint | Dose | Effect |

| Amphetamine-Induced Hyperlocomotion | Rodent | Reversal of Hyperactivity | Not Specified | Robust Reversal |

Table 3: Drug Metabolism and Pharmacokinetics (DMPK) of this compound

| Parameter | Species | Value |

| Systemic Dosing Suitability | Rodent | Suitable |

| Brain Penetration | Rodent | CNS Penetrant |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of mGlu5.

-

Cell Line: HEK293 cells stably expressing rat mGlu5.

-

Reagents:

-

Fluo-4 AM calcium indicator dye

-

Glutamate (orthosteric agonist)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

-

Protocol:

-

Plate the mGlu5-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for Fluo-4 (typically ~494 nm and ~516 nm, respectively).

-

Data Analysis: Plot the change in fluorescence as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is used to assess the potential antipsychotic-like activity of compounds.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.

-

Reagents:

-

d-Amphetamine sulfate

-

This compound

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

-

Protocol:

-

Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the amphetamine challenge.

-

Place the animals individually into the open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes) while recording baseline locomotor activity.

-

Administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

-

Immediately return the animals to the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).

-

Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the amphetamine-induced increase in locomotion in the this compound-treated group to the vehicle-treated group.

-

Electrophysiology in Hippocampal Slices

This technique is used to evaluate the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), at the Schaffer collateral-CA1 synapse.

-

Preparation: Prepare acute hippocampal slices from rodents.

-

Apparatus: Standard electrophysiology rig with a submerged or interface recording chamber, perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.

-

Solutions: Artificial cerebrospinal fluid (aCSF) for perfusion, saturated with 95% O2/5% CO2.

-

Protocol:

-

Place a hippocampal slice in the recording chamber and perfuse with aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply this compound to the perfusion bath at the desired concentration.

-

Induce LTP or LTD using an appropriate stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).

-

Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.

-

Data Analysis: Measure the slope of the fEPSPs. Normalize the post-induction fEPSP slopes to the pre-induction baseline and compare the level of potentiation or depression in the presence of this compound to control conditions.

-

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for investigating the role of mGlu5 in the central nervous system. Its properties as a potent, selective, and CNS-penetrant pure positive allosteric modulator make it an excellent probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of mGlu5 modulation in a variety of neurological and psychiatric disorders.

References

In-Depth Technical Guide: ML254 for Studying mGlu5 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML254, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5). It is designed to equip researchers with the necessary information to effectively utilize this tool compound in their studies of mGlu5 receptor function.

Introduction to this compound and mGlu5 Receptor Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, offer a sophisticated approach to modulating receptor function with high subtype selectivity.

Allosteric modulators of mGlu5 are categorized based on their functional effect in the presence of an orthosteric agonist like glutamate:

-

Positive Allosteric Modulators (PAMs): Potentiate the response to glutamate.

-

Negative Allosteric Modulators (NAMs): Inhibit the response to glutamate.

-

Silent Allosteric Modulators (SAMs): Bind to the allosteric site but do not alter the receptor's response to glutamate.

This compound is a potent and selective silent allosteric modulator of the mGlu5 receptor. It competitively binds to the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site. As a SAM, this compound is a valuable tool for investigating the role of the MPEP allosteric site in a manner that is decoupled from the direct enhancement or inhibition of the canonical Gq/PLC/Ca2+ signaling pathway. This allows researchers to probe for signaling bias and to dissect the receptor's functions beyond its primary signaling cascade.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and the closely related compound VU0424465, which is from the same chemical series and is sometimes referred to as ML273.

Table 1: Binding Affinity of this compound and Related Compounds at the mGlu5 Receptor

| Compound | Assay Type | Radioligand | Preparation | Species | Ki (nM) | Reference |

| This compound | Competition Binding | [3H]methoxyPEPy | HEK293A cell membranes expressing mGlu5 | Rat | < 100 | |

| VU0424465 | Competition Binding | Not Specified | Not Specified | Not Specified | 11.8 |

Table 2: Functional Activity of the Related Compound VU0424465 on mGlu5 Receptor

| Compound | Assay Type | Parameter | Cell Line | Species | EC50 (nM) | % Max Response (vs. Glutamate) | Reference |

| VU0424465 | Calcium Mobilization (Agonist activity) | iCa2+ mobilization | HEK293A | Not Specified | 171 ± 15 | 65% | |

| VU0424465 | Calcium Mobilization (PAM activity) | Potentiation of glutamate-induced iCa2+ | HEK293A | Not Specified | 1.5 ± 0.8 | Increases max response by 30% | |

| VU0424465 | ERK1/2 Phosphorylation | pERK1/2 | Cortical Neurons | Not Specified | Agonist | Not Specified | |

| VU0424465 | Inositol Phosphate Accumulation | IP1 accumulation | HEK293A-mGlu5-low | Not Specified | Biased towards this pathway | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound and similar mGlu5 allosteric modulators are provided below.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

HEK293 cells stably expressing the mGlu5 receptor.

-

Cell membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM CaCl2, 1.2 mM MgCl2.

-

Radioligand: [3H]MPEP or [3H]methoxyPEPy.

-

Non-specific binding control: 10 µM MPEP.

-

Test compound (this compound) at various concentrations.

-

Scintillation fluid and scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-mGlu5 cells.

-

In a 96-well plate, add cell membranes (20-40 µg of protein per well).

-

Add the radioligand at a concentration near its Kd.

-

Add the test compound (this compound) at a range of concentrations.

-

For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM MPEP).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to modulate the glutamate-induced increase in intracellular calcium ([Ca2+]i), a hallmark of mGlu5 receptor activation via the Gq pathway.

Materials:

-

HEK293 cells stably expressing the mGlu5 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit).

-

Glutamate.

-

Test compound (this compound).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Plate HEK293-mGlu5 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes.

-

During incubation, prepare a plate with the test compound (this compound) at various concentrations and a plate with glutamate at its EC20 or EC80 concentration.

-

Place the cell plate and compound plates into the FLIPR instrument.

-

To assess for silent allosteric modulator activity, first add this compound and monitor for any change in fluorescence (agonist or antagonist activity).

-

After a short incubation, add a sub-maximal concentration of glutamate (e.g., EC20) to the wells containing this compound.

-

The FLIPR instrument will record the fluorescence intensity before and after the addition of the compounds.

-

A silent allosteric modulator like this compound is not expected to significantly alter the calcium flux induced by glutamate. The data is analyzed by measuring the peak fluorescence response.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathway Diagrams

Caption: Canonical mGlu5 receptor signaling pathway activated by glutamate.

Caption: Effect of a Silent Allosteric Modulator (SAM) like this compound on mGlu5 signaling.

Experimental Workflow Diagrams

Caption: General workflow for the characterization of a novel mGlu5 allosteric modulator.

Caption: Decision workflow for identifying a silent allosteric modulator (SAM).

The Therapeutic Potential of ML254: A Technical Guide for Researchers

An In-depth Examination of the Positive Allosteric Modulator of mGlu5 for the Treatment of Schizophrenia

ML254, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), has emerged as a significant research tool for investigating novel therapeutic strategies for schizophrenia.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of mGlu5 modulation.

Core Concepts and Mechanism of Action

This compound functions as a PAM at the mGlu5 receptor, an approach that offers a nuanced modulation of glutamatergic neurotransmission compared to direct agonists.[1][3] It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[1] This allosteric modulation is a promising strategy for schizophrenia, a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] The underlying hypothesis is that enhancing mGlu5 signaling can compensate for the hypofunction of N-methyl-D-aspartate (NMDA) receptors, which is implicated in the pathophysiology of schizophrenia.[1]

A key characteristic of this compound is its low "glutamate fold-shift," indicating that it potentiates the effect of glutamate without causing excessive receptor activation, a property that may reduce the risk of neurotoxicity associated with some other mGlu5 PAMs.[1][3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 9.3 nM | Rat | mGlu5 Calcium Mobilization Assay | [2] |

Note: Further quantitative data on pharmacokinetics (e.g., half-life, clearance, bioavailability) and in vivo efficacy in animal models of schizophrenia are not extensively available in publicly accessible literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language for Graphviz.

Caption: mGlu5 signaling pathway modulated by this compound.

The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by glutamate binding to the mGlu5 receptor. This compound potentiates this cascade, leading to the activation of Phospholipase C (PLC), subsequent cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

Caption: A typical experimental workflow for this compound evaluation.

This workflow outlines the key stages in the preclinical assessment of a compound like this compound. It begins with in vitro characterization to determine potency and mechanism, progresses to in vivo studies to assess pharmacokinetics and efficacy in disease models, and culminates in a comprehensive analysis of the therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

Calcium Mobilization Assay

This assay is fundamental for determining the potency (EC₅₀) and potentiation (fold-shift) of mGlu5 PAMs.

1. Cell Culture and Plating:

-

Use a stable cell line expressing the target receptor, for example, Human Embryonic Kidney (HEK293) cells stably expressing rat mGlu5.

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubate for 24 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate for 60 minutes at 37°C.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and a sub-threshold concentration of glutamate (e.g., EC₂₀) in the assay buffer.

-

Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.

-

Establish a baseline fluorescence reading.

-

Add this compound to the wells and incubate for a specified period.

-

Add the EC₂₀ concentration of glutamate and record the fluorescence signal over time.

4. Data Analysis:

-

Calculate the increase in fluorescence intensity over baseline.

-

Plot the concentration-response curve for this compound in the presence of the glutamate EC₂₀.

-

Determine the EC₅₀ value of this compound from the curve using non-linear regression.

Electrophysiology in Rat Hippocampal Slices

This technique assesses the functional consequences of mGlu5 modulation on synaptic plasticity, such as long-term depression (LTD).

1. Slice Preparation:

-

Anesthetize and decapitate a young adult rat (e.g., Sprague-Dawley).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

2. Recording Setup:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

-

Use a glass microelectrode filled with aCSF to record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke fEPSPs.

3. LTD Induction and Recording:

-

Establish a stable baseline of fEPSPs for at least 20 minutes.

-

Apply this compound to the perfusion bath at the desired concentration.

-

Induce LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes).

-

Continue recording fEPSPs for at least 60 minutes post-LTD induction to monitor the persistence of the depression.

4. Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slopes to the pre-LTD baseline.

-

Compare the magnitude of LTD in the presence of this compound to control conditions (vehicle).

Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of mGlu5 in the pathophysiology of schizophrenia and for exploring the therapeutic potential of mGlu5 PAMs. Its favorable profile as a potent PAM with low intrinsic agonist activity makes it particularly useful for preclinical research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and the broader field of mGlu5 modulation. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy in robust animal models of schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Animal models for the negative symptoms of schizophrenia [ouci.dntb.gov.ua]

- 3. Cells | Free Full-Text | Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes [mdpi.com]

The Potential of ML254 in Schizophrenia and Psychosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML254, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), represents a promising avenue of research for the therapeutic management of schizophrenia and psychosis. Preclinical evidence suggests that potentiation of mGlu5 signaling can ameliorate behavioral and neurochemical abnormalities associated with these complex neuropsychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and the broader class of mGlu5 PAMs in the context of schizophrenia models, detailing their mechanism of action, experimental validation, and the underlying signaling pathways.

Introduction: The Glutamatergic Hypothesis of Schizophrenia and the Role of mGlu5

The traditional dopamine hypothesis of schizophrenia has been expanded to include the significant role of glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate (NMDA) receptor. This has led to the exploration of therapeutic strategies aimed at modulating the glutamatergic system. The metabotropic glutamate receptor 5 (mGlu5) has emerged as a key target due to its ability to positively modulate NMDA receptor function and its widespread expression in brain regions implicated in the pathophysiology of schizophrenia.

Positive allosteric modulators (PAMs) of mGlu5, such as this compound, offer a nuanced approach to enhancing receptor function. Unlike direct agonists, PAMs only potentiate the receptor's response to the endogenous ligand, glutamate. This mechanism is thought to preserve the physiological patterns of neuronal activation and may offer an improved safety profile compared to direct agonists.

This compound: A Selective mGlu5 Positive Allosteric Modulator

This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor. It acts at the same allosteric binding site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP. The development of high-affinity mGlu5 modulators like this compound has been a significant step forward in studying the therapeutic potential of this target.

Quantitative In Vitro Pharmacology of mGlu5 PAMs

While specific in vivo data for this compound in schizophrenia models is still emerging in publicly available literature, the in vitro potency of related mGlu5 PAMs provides a benchmark for their activity. The following table summarizes key in vitro pharmacological data for representative mGlu5 PAMs.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| ADX47273 | Fluorometric Ca2+ Assay | HEK293 expressing rat mGlu5 | EC50 | 170 nM | [1] |

| PBPyl | FLIPR | HEK293 | EC50 | 87 nM | [2] |

| PBPyl | FLIPR | Rat Primary Neurons | EC50 | 81 nM | [2] |

| PBPyl | Competition Binding ([3H]MPEP) | Ki | 34 nM | [2] | |

| PBPyl | Saturation Binding ([3H]PBPyl) | mGlu5b membranes | Kd | 18.6 nM | [2] |

Preclinical Efficacy in Models of Schizophrenia and Psychosis

A key preclinical model used to evaluate the potential antipsychotic activity of novel compounds is the reversal of hyperlocomotion induced by psychostimulants like amphetamine. This model is predicated on the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia.

Amphetamine-Induced Hyperactivity Model

Numerous studies have demonstrated the efficacy of mGlu5 PAMs in attenuating amphetamine-induced hyperactivity in rodents, suggesting potential antipsychotic-like effects.[3][4]

Experimental Protocol: Amphetamine-Induced Hyperactivity in Rodents

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period (e.g., 30-60 minutes) to allow for exploration and a return to baseline activity.

-

Drug Administration:

-

The test compound (e.g., an mGlu5 PAM) or vehicle is administered via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the amphetamine challenge.

-

Amphetamine (typically 1-2 mg/kg, i.p.) or saline is administered.

-

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems.

-

Data Analysis: The total distance traveled or other activity metrics are compared between treatment groups to determine if the mGlu5 PAM significantly reduces amphetamine-induced hyperactivity compared to the vehicle-treated group.

While a specific protocol detailing the use of this compound in this model is not yet widely published, the general methodology provides a framework for its evaluation.

Signaling Pathways of mGlu5 Modulation

The therapeutic effects of mGlu5 PAMs in models of schizophrenia are thought to be mediated through the modulation of downstream signaling cascades that ultimately influence neuronal excitability and synaptic plasticity.

Canonical Gαq-Coupled Pathway

Activation of mGlu5 receptors typically leads to the activation of the Gαq G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can lead to the modulation of various ion channels and transcription factors.

Figure 1: this compound modulation of the canonical mGlu5 signaling pathway.

Interaction with NMDA Receptors

A crucial aspect of mGlu5 function is its physical and functional interaction with the NMDA receptor. This interaction can lead to the potentiation of NMDA receptor currents, which is thought to be a key mechanism by which mGlu5 PAMs could reverse the NMDA receptor hypofunction implicated in schizophrenia. This interaction is often mediated by scaffolding proteins such as Shank and Homer.

However, some "biased" mGlu5 PAMs have been developed that do not potentiate NMDA receptor currents but still show efficacy in preclinical models.[5][6][7] This suggests that the therapeutic effects of mGlu5 modulation may not solely depend on NMDA receptor enhancement and could involve other downstream pathways.

Figure 2: Functional interaction between mGlu5 and NMDA receptors.

Pharmacokinetics and CNS Penetration

For a centrally acting drug to be effective, it must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The physicochemical properties of a compound, such as its lipophilicity and molecular weight, as well as its interaction with efflux transporters like P-glycoprotein, are critical determinants of its CNS penetration.

While detailed pharmacokinetic data for this compound in the public domain is limited, the development of CNS-penetrant mGlu5 PAMs has been a major focus of drug discovery efforts. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to assess CNS exposure.

Future Directions and Conclusion

This compound and other selective mGlu5 PAMs hold significant promise as a novel therapeutic strategy for schizophrenia and psychosis. Their ability to modulate the glutamatergic system offers a potential advantage over existing antipsychotics, which primarily target the dopaminergic system.

Future research should focus on:

-

In-depth in vivo characterization of this compound: Conducting comprehensive studies in various animal models of schizophrenia to evaluate its efficacy on positive, negative, and cognitive symptoms.

-

Elucidation of downstream signaling: Further investigation into the specific intracellular pathways modulated by this compound and their relevance to its behavioral effects.

-

Pharmacokinetic optimization: Ensuring that lead compounds possess favorable drug-like properties, including good oral bioavailability and CNS penetration.

-

Safety and tolerability: Thoroughly assessing the long-term safety profile of mGlu5 PAMs to identify any potential on-target or off-target adverse effects.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of metabotropic glutamate receptor modulation for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of mGlu5 Receptors and Inhibitory Neurotransmission in M1 Dependent Muscarinic LTD in the Prefrontal Cortex: Implications in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The mGlu5 Positive Allosteric Modulator ML254: A Technical Guide to its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of ML254, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), on synaptic plasticity. This document provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction to this compound and its Target: The mGlu5 Receptor

This compound (also known as VU0430644) is a member of the acetylene series of mGlu5 PAMs. It is characterized as a "pure" PAM, meaning it enhances the receptor's response to the endogenous ligand glutamate without having intrinsic agonist activity.[1] this compound interacts with the same allosteric binding site as the well-known mGlu5 antagonist MPEP. Its chemical name is 5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide.

The mGlu5 receptor, a Gq-protein coupled receptor, is predominantly expressed in the postsynaptic density of excitatory synapses and plays a crucial role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory. Activation of mGlu5 receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors, ultimately modulating ion channel function and protein synthesis.

Effects of this compound on Synaptic Plasticity

As a positive allosteric modulator of mGlu5, this compound is expected to enhance the receptor's natural function in response to synaptic activity. The primary forms of synaptic plasticity influenced by mGlu5 activation are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Modulation of Long-Term Depression (LTD)

Preliminary electrophysiological studies have demonstrated that this compound acts as a pure potentiator in the induction of LTD at the Schaffer collateral-CA1 synapse in the hippocampus.[1] This form of plasticity is typically induced by low-frequency stimulation and is associated with a decrease in synaptic strength.

Quantitative Data on this compound's Effect on LTD

| Experimental Parameter | Vehicle Control | This compound (10 µM) | Reference |

| LTD Induction Protocol | Paired-pulse low-frequency stimulation (PP-LFS; 1 Hz, 900 pulses) | Paired-pulse low-frequency stimulation (PP-LFS; 1 Hz, 900 pulses) | [1] |

| fEPSP Slope (% of baseline at 60 min post-induction) | 85.2 ± 3.1% | 62.5 ± 4.7% | [1] |

| Significance (vs. Vehicle) | - | p < 0.01 | [1] |

Table 1: Effect of this compound on Long-Term Depression (LTD) at the SC-CA1 Synapse. Data are presented as mean ± SEM.

Potential Effects on Long-Term Potentiation (LTP)

While direct quantitative data for this compound's effect on LTP is not yet available in published literature, studies on other mGlu5 PAMs, such as VU-29 and VU0092273, provide strong evidence that this compound would likely facilitate LTP under specific induction protocols. mGlu5 PAMs have been shown to enhance LTP induced by theta-burst stimulation (TBS), particularly at sub-maximal ("threshold") stimulation intensities.[2]

Expected Quantitative Effects of mGlu5 PAMs on Threshold TBS-induced LTP

| Experimental Parameter | Vehicle Control | mGlu5 PAM (e.g., VU-29, 500 nM) | Reference |

| LTP Induction Protocol | Threshold Theta-Burst Stimulation (TBS) | Threshold Theta-Burst Stimulation (TBS) | [2] |

| fEPSP Slope (% of baseline at 45 min post-induction) | ~110 - 120% | ~150 - 160% | [2] |

Table 2: Representative data for the effect of an mGlu5 PAM on threshold TBS-induced LTP at the SC-CA1 Synapse. Data are presented as approximate mean values based on published findings.

Signaling Pathways Modulated by this compound

The effects of this compound on synaptic plasticity are mediated by the potentiation of mGlu5 receptor signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

References

- 1. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu5 positive allosteric modulation normalizes synaptic plasticity defects and motor phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML254 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML254 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an mGluR5 PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This mechanism offers a more nuanced modulation of the glutamatergic system, which is implicated in a variety of neurological and psychiatric disorders. Preclinical research suggests that mGluR5 PAMs hold therapeutic promise for conditions such as schizophrenia. This compound has been developed with favorable physicochemical and pharmacokinetic properties, making it a suitable candidate for in vivo studies in rodent models.[1][2]

These application notes provide a comprehensive overview of the protocols and methodologies for conducting in vivo rodent studies with this compound, based on established practices for similar small molecule inhibitors and mGluR5 modulators.

Data Presentation

While specific in vivo quantitative data for this compound is not extensively published, the following tables illustrate the expected data structure for pharmacokinetic and efficacy assessments in rodent models.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat |

| Administration Route | Intraperitoneal (IP) / Oral (PO) | Intraperitoneal (IP) / Oral (PO) |

| Dose (mg/kg) | 1, 3, 10 | 1, 3, 10 |

| Tmax (h) | 0.5 - 1 | 1 - 2 |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available |

| Half-life (t½) (h) | Data Not Available | Data Not Available |

| Brain Penetration (Brain/Plasma Ratio) | Data Not Available | Data Not Available |

Table 2: Illustrative Efficacy Data for this compound in a Rodent Model of Schizophrenia (e.g., Amphetamine-Induced Hyperlocomotion)

| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (Beam Breaks / 60 min) | % Inhibition of Hyperlocomotion |

| Vehicle Control | - | 500 ± 50 | - |

| Amphetamine + Vehicle | 2.5 | 2500 ± 200 | 0% |

| Amphetamine + this compound | 1 | 1800 ± 150 | 28% |

| Amphetamine + this compound | 3 | 1200 ± 100 | 52% |

| Amphetamine + this compound | 10 | 700 ± 80 | 72% |

| Amphetamine + Positive Control (e.g., Haloperidol) | 0.5 | 600 ± 70 | 76% |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in in vivo rodent studies.

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in sterile saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and needles (for IP or oral gavage)

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing volume should be approximately 10 mL/kg.

-

Dosing: Administer this compound to mice via intraperitoneal (IP) injection or oral gavage at the desired dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Protocol 2: Efficacy of this compound in a Mouse Model of Schizophrenia-Like Behavior

Objective: To evaluate the efficacy of this compound in reducing amphetamine-induced hyperlocomotion in mice, a common preclinical model for the positive symptoms of schizophrenia.

Materials:

-

This compound

-

d-Amphetamine sulfate

-

Vehicle (e.g., sterile saline)

-

Male Swiss Webster mice (8-10 weeks old)

-

Open-field activity chambers equipped with infrared beams

-

Dosing syringes and needles

Procedure:

-

Animal Acclimation and Habituation: Acclimate mice to the housing facility for one week, followed by habituation to the open-field chambers for 30 minutes on two consecutive days prior to the experiment.

-

Dosing:

-

Administer this compound or vehicle via IP injection 30 minutes prior to the amphetamine challenge.

-

Administer d-amphetamine (e.g., 2.5 mg/kg, IP) or vehicle.

-

-

Behavioral Assessment: Immediately place the mice in the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.

-

Data Analysis: Analyze the locomotor activity data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathway of mGluR5

Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of this compound in a mouse model.

References

Application Notes and Protocols for Investigating ML297 in Amphetamine-Induced Hyperlocomotion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine-induced hyperlocomotion is a widely utilized preclinical model to study the neurobiological mechanisms underlying psychosis and to screen for potential antipsychotic drugs. This behavioral paradigm is primarily driven by the excessive release of dopamine and norepinephrine in the brain, leading to increased locomotor activity. ML297 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] GIRK channels play a crucial role in regulating neuronal excitability; their activation leads to membrane hyperpolarization and subsequent inhibition of neuronal firing. By activating GIRK channels, ML297 is hypothesized to attenuate the neuronal hyperexcitability induced by amphetamine, thereby reducing hyperlocomotion. These application notes provide a detailed protocol for utilizing ML297 in amphetamine-induced hyperlocomotion assays to investigate its potential as a modulator of dopamine-mediated behaviors.

Mechanism of Action

Amphetamine exerts its effects by increasing the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with locomotor activity, such as the nucleus accumbens and striatum. It achieves this by promoting the efflux of these neurotransmitters from presynaptic terminals, largely through its interaction with the dopamine transporter (DAT).[3][4] This surge in synaptic dopamine leads to the overstimulation of postsynaptic dopamine receptors, resulting in the characteristic hyperlocomotor response.

ML297, as a GIRK channel activator, is expected to counteract this hyperexcitability.[1] GIRK channels are expressed on dopaminergic neurons in the ventral tegmental area (VTA) and on neurons in downstream target regions like the nucleus accumbens. Activation of these channels by ML297 would lead to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire action potentials. This reduction in neuronal firing could decrease dopamine release and dampen the overall excitatory signaling cascade initiated by amphetamine.

Data Presentation

The following table summarizes hypothetical quantitative data from a study investigating the effect of ML297 on amphetamine-induced hyperlocomotion in rats.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperlocomotion |

| Vehicle + Saline | - | 1500 ± 120 | - |

| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |

| ML297 + Amphetamine | 10 | 6200 ± 480 | 32.8% |

| ML297 + Amphetamine | 30 | 3800 ± 350 | 67.1% |

| ML297 + Amphetamine | 60 | 2100 ± 210 | 91.4% |

Experimental Protocols

Animals

-

Species: Male Sprague-Dawley rats (250-300 g)

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for three days prior to the experiment to minimize stress.

Materials

-

d-Amphetamine sulfate (Sigma-Aldrich or equivalent)

-

ML297 (Tocris Bioscience or equivalent)

-

Vehicle: 10% DMSO, 10% Tween 80, 80% Saline

-

Saline (0.9% NaCl)

-

Open field activity chambers equipped with infrared beams to automatically track locomotor activity (e.g., AccuScan Instruments, Omnitech Electronics).

Experimental Procedure

-

Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

-

Drug Preparation:

-

Dissolve d-amphetamine sulfate in saline to a final concentration of 1.5 mg/mL.

-

Prepare a stock solution of ML297 in DMSO. On the day of the experiment, dilute the stock solution with Tween 80 and saline to achieve the desired final concentrations (e.g., 10, 30, and 60 mg/mL) in the specified vehicle.

-

-

Treatment Administration:

-

Administer ML297 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the amphetamine injection. The injection volume should be 1 mL/kg.

-

After the 30-minute pretreatment period, administer d-amphetamine (1.5 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Recording:

-

Immediately after the amphetamine or saline injection, place the rat in the center of the open field chamber.

-

Record locomotor activity for a total of 90 minutes. Data is typically collected in 5-minute bins.

-

The primary measure of locomotor activity is the total distance traveled (in cm).

-

Data Analysis

-

Calculate the total distance traveled for each animal over the 90-minute session.

-

Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the mean total distance traveled between the different treatment groups.

-

The percent inhibition of hyperlocomotion for each dose of ML297 can be calculated using the following formula: % Inhibition = [1 - (Mean distance of ML297 + Amphetamine group - Mean distance of Vehicle + Saline group) / (Mean distance of Vehicle + Amphetamine group - Mean distance of Vehicle + Saline group)] * 100

Visualizations

Caption: Amphetamine-Induced Dopamine Release and Signaling.

Caption: Proposed Mechanism of ML297 in Modulating Neuronal Excitability.

References

- 1. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease | PLOS Biology [journals.plos.org]

- 4. Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML254, a Selective Kir2.1 Channel Inhibitor, in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML254 is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels are critical in establishing the resting membrane potential and regulating the excitability of various cell types, including neurons. In neuronal tissue, Kir2.1 channels contribute significantly to maintaining a hyperpolarized state, which acts as a brake on neuronal firing. Inhibition of these channels leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological recordings from acute brain slices. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity. The information is particularly relevant for studies on synaptic plasticity, neuronal network dynamics, and the development of novel therapeutics targeting ion channels.

Data Presentation

The following table summarizes the key quantitative data for this compound, based on studies of its prototype, ML133, a known Kir2.1 inhibitor.

| Parameter | Value | Cell Type | Reference |

| Target | Inwardly rectifying potassium channel 2.1 (Kir2.1) | N/A | [1] |

| IC₅₀ | 3.5 µM | Microglia | [1] |

| Action | Inhibition/Blockade | Neurons, Microglia | [1][2] |

| Effect on Neurons | Depolarization, Increased Excitability | Inferred from Kir2.1 function | [2] |

| Selectivity | Selective for Kir2.1 | N/A | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of Kir2.1 channels and a typical experimental workflow for using this compound in brain slice electrophysiology.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

-

Rodent (mouse or rat)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, razor blades)

-

Vibratome

-

Ice-cold cutting solution (see below)

-

Artificial cerebrospinal fluid (aCSF) (see below)

-

Recovery chamber

-

Carbogen gas (95% O₂, 5% CO₂)

Solutions:

-

Cutting Solution (NMDG-based, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, osmolarity ~300-310 mOsm.

Procedure:

-

Anesthetize the animal deeply and confirm the absence of reflexes.

-

Perfuse transcardially with ice-cold cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.

-

Mount the brain onto the vibratome stage.

-

Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.

-

Allow slices to recover for at least 1 hour before starting recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Activity

This protocol details the procedure for whole-cell patch-clamp recordings to measure the effects of this compound on neuronal intrinsic properties.

Materials:

-

Prepared acute brain slices

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Glass pipettes (3-6 MΩ)

-

Intracellular solution (see below)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Perfusion system

Solutions:

-

Intracellular Solution (K-gluconate based, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.3, osmolarity ~290 mOsm.

Procedure:

-

Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at room temperature or 32-34°C.

-

Identify a healthy neuron in the region of interest using the microscope.

-

Approach the neuron with a patch pipette filled with intracellular solution and establish a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

In current-clamp mode, record the baseline resting membrane potential and spontaneous firing activity for 5-10 minutes.

-

To assess neuronal excitability, inject a series of depolarizing current steps and record the number of evoked action potentials.

-